molecular formula C16H15ClFNO B2755298 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone CAS No. 892155-56-5

1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone

Cat. No.: B2755298
CAS No.: 892155-56-5
M. Wt: 291.75
InChI Key: BMMGMORBKXZVJR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone is a synthetic ketone-aniline derivative developed for use as a key chemical intermediate in pharmaceutical and medicinal chemistry research. Compounds within this chemical class have demonstrated significant potential in early-stage drug discovery, particularly due to their role as precursors for the synthesis of quinoline derivatives, which are known for their diverse biological activities . Research into structurally similar molecules indicates potential applications in developing novel antimicrobial agents to address the growing challenge of antibiotic resistance, as well as in anticancer research against various cell lines . The molecular structure, characterized by a bowed conformation and specific dihedral angles between aromatic rings, is a critical feature that influences its intermolecular interactions and binding affinity in biological systems . In the crystal lattice, molecules of analogous compounds are often stabilized by C–H···O hydrogen bonds, forming chains, and weak aromatic π–π stacking interactions . Researchers value this compound for its utility in exploring structure-activity relationships (SAR), mechanism of action studies, and as a building block for more complex heterocyclic scaffolds. This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-fluoro-4-methylanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c1-11-2-7-14(10-15(11)18)19-9-8-16(20)12-3-5-13(17)6-4-12/h2-7,10,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMGMORBKXZVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone typically involves a multi-step process:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of benzene to form chlorobenzene, which is then subjected to further reactions to introduce the propanone group.

    Introduction of the Fluoro-Methylanilino Group: The next step involves the introduction of the fluoro-methylanilino group through a nucleophilic substitution reaction. This step requires the use of a fluorinated aniline derivative and appropriate reaction conditions to ensure the substitution occurs at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Propanone Ring) Substituents (Anilino Group) Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 4-Cl 3-F, 4-CH3 C16H14ClFNO 305.75* N/A (Theoretical)
3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone 4-F 4-Cl C15H13ClFNO 301.73 N/A (Structural data available)
1-(4-Chlorophenyl)-3-(dimethylamino)-1-propanone 4-Cl N(CH3)2 C11H14ClNO 211.69 Melting point: 169–172°C
Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone) 4-Cl Piperidinyl C14H17ClNO 250.74 ALDH enzyme inhibition
3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone 4-OCH3 4-Cl C16H16ClNO2 289.76 N/A (Synthetic intermediate)

*Theoretical calculation based on molecular formula.

Key Observations:

  • Halogen Effects: Chlorine at the 4-position (propanone ring) is common in cytotoxic compounds. For example, (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (IC50 = 1,484.75 µg/mL) showed lower cytotoxicity compared to brominated analogs, suggesting halogen size and electronegativity modulate activity .
  • Amino Group Variations: Replacement of the anilino group with piperidinyl (Aldi-4) or dimethylamino groups reduces aromaticity, altering solubility and enzyme-binding interactions .

Biological Activity

1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone, also known by its IUPAC name, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C16H15ClFNOC_{16}H_{15}ClFNO, featuring a chlorophenyl group, a fluoro-methylanilino moiety, and a propanone functional group. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular Weight291.75 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number892155-56-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The compound may exert its effects by:

  • Inhibiting Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cellular processes.
  • Modulating Receptor Activity : The compound may bind to certain receptors, altering their signaling pathways and influencing cellular responses.
  • Interfering with Tumor Growth : Preliminary studies suggest potential anticancer properties, particularly against breast and lung cancers.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis.
  • Anticancer Effects : The compound has shown promise in inhibiting tumor growth in preclinical models, particularly in breast and lung cancer cell lines.
  • Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE) and urease, which are important targets in the treatment of neurodegenerative diseases and urinary tract infections.

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity :
    • A study published in Cancer Research indicated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Efficacy :
    • Research conducted by Aziz-ur-Rehman et al. (2011) reported that derivatives of similar structures exhibited strong antibacterial effects, suggesting that the target compound may share these properties .
  • Enzyme Inhibition Studies :
    • A comparative study highlighted the compound's effectiveness as an AChE inhibitor, showing potential for treating Alzheimer's disease .

Q & A

Q. How do crystallographic data inform the design of derivatives with improved potency?

  • Answer : X-ray structures of analogs (e.g., PDB ID: BRQ) reveal key hydrogen bonds and hydrophobic interactions with target proteins. Substituent modifications at the 3-fluoro-4-methylanilino group enhance binding affinity, as shown in kinase inhibitors . Fragment-based drug design (FBDD) leverages these insights for lead optimization .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate spectral and biological data using orthogonal techniques (e.g., NMR vs. X-ray for structure; enzyme assays vs. cellular uptake for activity).
  • Experimental Design : Include control groups (e.g., halogen-free analogs) to isolate substituent effects in SAR studies.

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